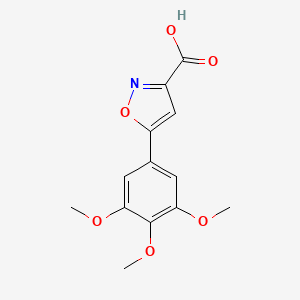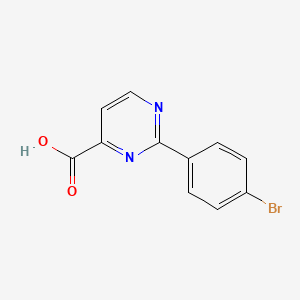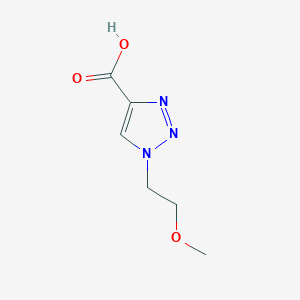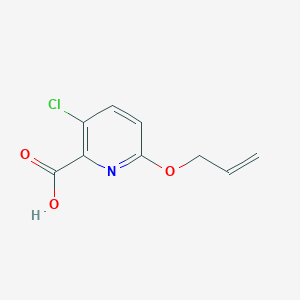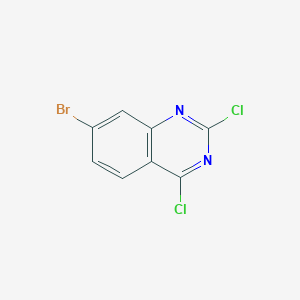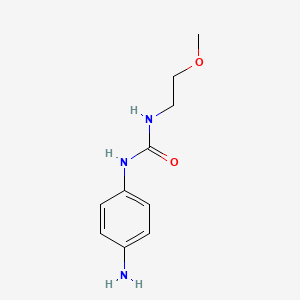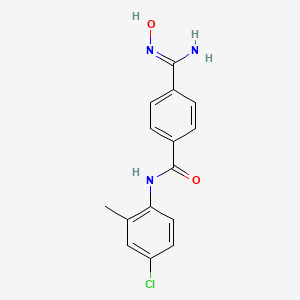
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chloro-2-methylphenyl)-4-(N’-hydroxycarbamimidoyl)benzamide” is a small molecule with the CAS Number: 1097079-26-9 . It has a molecular weight of 303.75 . The IUPAC name for this compound is 4-(amino(nitroso)methyl)-N-(4-chloro-2-methylphenyl)benzamide .
Molecular Structure Analysis
The InChI code for “N-(4-chloro-2-methylphenyl)-4-(N’-hydroxycarbamimidoyl)benzamide” is 1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,14H,17H2,1H3,(H,18,20) .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Properties
Research by Limban et al. (2011) in "Molecules" explored the synthesis and spectroscopic properties of various acylthioureas, including derivatives similar to N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide. These compounds were characterized using elemental analysis, IR, and NMR spectroscopy and showed potential in further development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemoselective N-benzoylation
Tarjeet Singh et al. (2017) in the "Arabian Journal of Chemistry" described the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the formation of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process was characterized by spectral data (IR, 1H, and 13C NMR), demonstrating the compound's potential in biochemical applications (Singh, Lakhan, & Singh, 2017).
Histone Deacetylase Inhibition
Zhou et al. (2008) in "Journal of Medicinal Chemistry" discussed the synthesis and biological evaluation of a compound structurally similar to N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide. This compound, identified as MGCD0103, is a histone deacetylase (HDAC) inhibitor with potential as an anticancer drug, highlighting its significant bioactivity in cancer treatment research (Zhou et al., 2008).
Synthesis and Antimicrobial Properties
Limban et al. (2011) in "Chemical Papers" synthesized new acylthiourea derivatives, including compounds similar to N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, underscoring their potential in the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-9-8-12(16)6-7-13(9)18-15(20)11-4-2-10(3-5-11)14(17)19-21/h2-8,21H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADZQHDSMITAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-4-(N'-hydroxycarbamimidoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


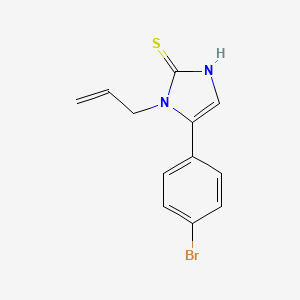

![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
